molecular formula C10H8N2O3 B15069058 1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol

1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol

Cat. No.: B15069058
M. Wt: 204.18 g/mol
InChI Key: OQEKIXLLJYHPQZ-XGICHPGQSA-N
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Description

1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, and sulfonated isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol involves its interaction with specific molecular targets:

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol

InChI

InChI=1S/C10H8N2O3/c13-9-3-6-1-2-11-8(5-12-15)7(6)4-10(9)14/h1-5,13-15H/b12-5-

InChI Key

OQEKIXLLJYHPQZ-XGICHPGQSA-N

Isomeric SMILES

C1=CN=C(C2=CC(=C(C=C21)O)O)/C=N\O

Canonical SMILES

C1=CN=C(C2=CC(=C(C=C21)O)O)C=NO

Origin of Product

United States

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